1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and 1-methoxypropan-2-amine.
Cyclization: The hydrazine derivative undergoes cyclization with a suitable diketone to form the pyrazolo[3,4-d]pyrimidine core.
Substitution: The final step involves the substitution of the amine group with the 1-methoxypropan-2-yl group under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antiviral and anti-inflammatory agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways: It inhibits the NF-κB pathway and induces caspase-3 activation, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
1-(4-chlorophenyl)-3-methoxypropan-1-amine: Similar in structure but lacks the pyrazolo[3,4-d]pyrimidine core.
1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-5-amine: Similar but with a different substitution pattern on the pyrazolo[3,4-d]pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities.
Properties
Molecular Formula |
C15H16ClN5O |
---|---|
Molecular Weight |
317.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16ClN5O/c1-10(8-22-2)20-14-13-7-19-21(15(13)18-9-17-14)12-5-3-11(16)4-6-12/h3-7,9-10H,8H2,1-2H3,(H,17,18,20) |
InChI Key |
BTFGRCQEMPUWNL-UHFFFAOYSA-N |
SMILES |
CC(COC)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(COC)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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